molecular formula C10H13N B2616818 1-methyl-2,3-dihydro-1H-inden-1-amine CAS No. 927406-03-9

1-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No. B2616818
CAS RN: 927406-03-9
M. Wt: 147.221
InChI Key: MIYREUVTAYSNII-UHFFFAOYSA-N
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Description

“1-methyl-2,3-dihydro-1H-inden-1-amine” is an organic compound with the CAS Number: 2084-72-2 . It has a molecular weight of 147.22 and is a liquid at room temperature .


Synthesis Analysis

The synthesis of indanone compounds, which are closely related to “1-methyl-2,3-dihydro-1H-inden-1-amine”, has been reported in the literature . The cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives was catalyzed by TpRuPPh3 (CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products . The cyclization mechanism involves a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .


Molecular Structure Analysis

The molecular structure of “1-methyl-2,3-dihydro-1H-inden-1-amine” can be represented by the InChI code: 1S/C10H13N/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-5,10-11H,6-7H2,1H3 .


Physical And Chemical Properties Analysis

“1-methyl-2,3-dihydro-1H-inden-1-amine” is a liquid at room temperature . It has a molecular weight of 147.22 .

Scientific Research Applications

Antibacterial and Antifungal Applications

The derivatives of 2,3-dihydro-1H-inden-1-one, a compound structurally similar to 1-methyl-2,3-dihydro-1H-inden-1-amine, have been found to possess potent antibacterial and antifungal properties . These compounds have been tested against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .

Antiviral Applications

Indole derivatives, which include 1-methyl-2,3-dihydro-1H-inden-1-amine, have been found to possess antiviral properties . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Applications

Indole derivatives have been found to possess anti-inflammatory properties . This suggests that 1-methyl-2,3-dihydro-1H-inden-1-amine could potentially be used in the treatment of inflammatory conditions.

Anticancer Applications

Indole derivatives have been found to possess anticancer properties . This suggests that 1-methyl-2,3-dihydro-1H-inden-1-amine could potentially be used in the treatment of cancer.

Alzheimer’s Disease Treatment

2,3-dihydro-1H-inden-1-ones have been designed, synthesized, and evaluated as catechol ether-based dual PDE4/AChE inhibitors to treat Alzheimer’s disease (AD) . This suggests that 1-methyl-2,3-dihydro-1H-inden-1-amine could potentially be used in the treatment of Alzheimer’s disease.

Antioxidant Applications

Imidazole containing compounds, which include 1-methyl-2,3-dihydro-1H-inden-1-amine, have been found to possess antioxidant properties . This suggests that 1-methyl-2,3-dihydro-1H-inden-1-amine could potentially be used as an antioxidant.

Safety And Hazards

The compound has been classified with the hazard statements H302, H315, H318, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions for “1-methyl-2,3-dihydro-1H-inden-1-amine” and related compounds could involve further exploration of their synthesis and potential applications. For instance, imidazole derivatives show a range of biological activities and have become an important synthon in the development of new drugs .

properties

IUPAC Name

1-methyl-2,3-dihydroinden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-10(11)7-6-8-4-2-3-5-9(8)10/h2-5H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYREUVTAYSNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2,3-dihydro-1H-inden-1-amine

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